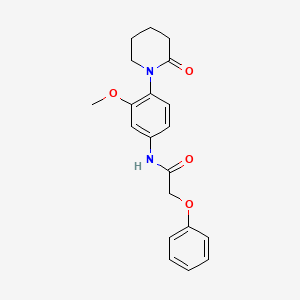

![molecular formula C15H19NO5 B2596110 Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate CAS No. 303032-45-3](/img/structure/B2596110.png)

Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Safety

A study by Xiaokun Cheng et al. (2020) demonstrated the potential of esterase DmtH in transforming Dimethyl terephthalate (DMT) into less toxic mono-methyl terephthalate (MMT), highlighting its role in reducing the environmental impact of DMT, a widely used plastic additive. This transformation is crucial for mitigating the toxicity of DMT in organisms, suggesting an environmentally friendly pathway for dealing with plastic waste (Cheng et al., 2020).

Polymer Crystallization

Research by R. Legras et al. (1986) on the crystallization of poly(ethylene terephthalate) (PET) induced by organic salts utilized dimethyl terephthalate (DMTP) as a model compound to study the mechanism of action of nucleating agents. This work provides insights into the crystallization process of PET, a critical factor in determining the material's properties and applications (Legras et al., 1986).

Polyamidation Kinetics

A study on the kinetics of polyamidation in solution by K. Weisskopf and G. Meyerhoff (1986) examined the aminolysis of diphenyl terephthalate as a model reaction, contributing to a better understanding of polyamidation processes. This research is relevant for the synthesis of polyamides, a class of polymers with numerous industrial applications (Weisskopf & Meyerhoff, 1986).

Polyesters and Polyamides Synthesis

H. Kricheldorf et al. (2005) explored the synthesis of telechelic poly(butylene terephthalate)s using bismuth catalysts, starting with dimethyl terephthalate. This work contributes to the development of end-functionalized polyesters and polyamides with potential applications in various fields, from materials science to biomedical engineering (Kricheldorf et al., 2005).

Biomass-derived Chemicals

S. Dutta and M. Mascal (2014) investigated novel pathways to 2,5-dimethylfuran via biomass-derived 5-(chloromethyl)furfural, showing the potential of using biomass-derived intermediates for synthesizing valuable chemicals. This research emphasizes the importance of sustainable chemical synthesis pathways, aligning with the goals of green chemistry and environmental sustainability (Dutta & Mascal, 2014).

Eigenschaften

IUPAC Name |

dimethyl 2-(2,2-dimethylpropanoylamino)benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)14(19)16-11-8-9(12(17)20-4)6-7-10(11)13(18)21-5/h6-8H,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMKMCLOGIAYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329697 |

Source

|

| Record name | dimethyl 2-(2,2-dimethylpropanoylamino)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303032-45-3 |

Source

|

| Record name | dimethyl 2-(2,2-dimethylpropanoylamino)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2596028.png)

![2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2596030.png)

![N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2596036.png)

![1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2596038.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2596039.png)

![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)